2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one
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Overview
Description
Synthesis Analysis
The compound has been synthesized through various methods, including cyclocondensation and molecular hybridization approaches. For instance, a series of derivatives bearing the benzimidazole moiety were synthesized to evaluate their anticancer activity, showcasing the compound's potential in drug development (Rasal, Sonawane, & Jagtap, 2020). Moreover, synthesis involving iron-catalyzed annulation demonstrates the versatility in creating pyrimido[1,2-a]benzimidazoles (Qin, Zhang, Ying, & Ma, 2022).
Molecular Structure Analysis
The molecular structure of 2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one derivatives has been thoroughly analyzed using techniques like NMR, FT-IR, and single crystal X-ray diffraction. These analyses reveal the planarity of the tricyclic core and the nature of π-stacking interactions, contributing to its stability and potential intermolecular interactions (Bakri, Anouar, Ramli, Essassi, & Mague, 2018).
Chemical Reactions and Properties
Various chemical reactions have been utilized to synthesize and modify the core structure of 2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one, including cyclocondensation and quaternization, to produce a range of derivatives. These derivatives exhibit a wide array of biological activities, emphasizing the chemical versatility and applicability of this compound in medicinal chemistry (Ahmed, Ahmed, Omar, & El-Gendy, 1993).
Scientific Research Applications
Organic Synthesis
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are used in the regiocontrolled synthesis of substituted imidazoles . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Drug Discovery
The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes . It has been extensively utilized as a drug scaffold in medicinal chemistry .
Anticancer Activity
Benzimidazole derivatives have shown interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . For example, some newly synthesized benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives were screened for their anticancer activity against human lung carcinoma A549 cell lines and breast cancer MCF-7 cells .
N-Type Dopant in Organic Semiconductors
A compound similar to “2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one”, known as 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine (DMBI-H), has been used as a very successful dopant for n-type organic semiconductors . It is efficient over a large range of polymers and small molecule derivatives, commercially available, soluble in established processing solvents and generally considered to be air stable .
Vitamin B12
The most prominent benzimidazole complex features N-ribosyl-dimethylbenzimidazole, as found in vitamin B12 . N,N’-Dialkylbenzimidazolium salts are precursors to certain N-heterocyclic carbenes .
Pharmaceutical Agents
Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs listed by the United States Food and Drug Administration . Many pharmaceutical agents belong to the benzimidazole class of compounds. For example, Angiotensin II receptor blockers such as azilsartan, candesartan, and telmisartan .
Fungicides
Benzimidazole derivatives are used in the production of fungicides . For example, benomyl is a fungicide with a benzimidazole core .
Anthelmintic Agents
Benzimidazole derivatives are also used as anthelmintic agents . These include albendazole, ciclobendazole, fenbendazole, flubendazole, mebendazole, oxfendazole, oxibendazole, triclabendazole, and thiabendazole .
Future Directions
The future directions for this compound could involve further exploration of its potential as a dopant for n-type organic semiconductors, given its efficiency over a large range of polymers and small molecule derivatives . Additionally, further studies could be conducted to understand its decomposition in the processing solvent and the impact of its main decomposition product on the conductivity of the final doped films .
properties
IUPAC Name |
2,3-dimethyl-1H-pyrimido[1,2-a]benzimidazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-7-8(2)13-12-14-9-5-3-4-6-10(9)15(12)11(7)16/h3-6H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXJTYQXFXQBOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=NC3=CC=CC=C3N2C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one |
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